molecular formula C16H13ClN2O B5678087 4-chloro-2-[3-(4-methylphenyl)-1H-pyrazol-5-yl]phenol

4-chloro-2-[3-(4-methylphenyl)-1H-pyrazol-5-yl]phenol

Cat. No.: B5678087
M. Wt: 284.74 g/mol
InChI Key: GBBTTYJYQQPOQC-UHFFFAOYSA-N
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Description

4-chloro-2-[3-(4-methylphenyl)-1H-pyrazol-5-yl]phenol is an organic compound that belongs to the class of chlorinated phenols It is characterized by the presence of a chloro group, a phenol group, and a pyrazole ring substituted with a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-[3-(4-methylphenyl)-1H-pyrazol-5-yl]phenol typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.

    Substitution with the methylphenyl group: The pyrazole ring is then substituted with a methylphenyl group through a Friedel-Crafts alkylation reaction.

    Chlorination: The phenol group is chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Final coupling: The chlorinated phenol is coupled with the substituted pyrazole under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-[3-(4-methylphenyl)-1H-pyrazol-5-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out under basic conditions using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Dechlorinated phenol derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-2-[3-(4-methylphenyl)-1H-pyrazol-5-yl]phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used as an additive in materials such as polymers and coatings to enhance their properties.

Mechanism of Action

The mechanism of action of 4-chloro-2-[3-(4-methylphenyl)-1H-pyrazol-5-yl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with amino acid residues in proteins, while the pyrazole ring can engage in π-π stacking interactions. These interactions can lead to the inhibition of enzyme activity or modulation of protein function. The chloro group may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-methylphenol: A chlorinated phenol with similar antimicrobial properties.

    4-chloro-2-methylphenol: Another chlorinated phenol with applications in disinfectants and preservatives.

    4-chloro-3,5-dimethylphenol: Known for its use in antiseptics and disinfectants.

Uniqueness

4-chloro-2-[3-(4-methylphenyl)-1H-pyrazol-5-yl]phenol is unique due to the presence of the pyrazole ring, which imparts additional biological activity and potential for diverse applications. The combination of the chloro group, phenol group, and pyrazole ring makes this compound a versatile and valuable chemical entity in various research and industrial contexts.

Properties

IUPAC Name

4-chloro-2-[3-(4-methylphenyl)-1H-pyrazol-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c1-10-2-4-11(5-3-10)14-9-15(19-18-14)13-8-12(17)6-7-16(13)20/h2-9,20H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBTTYJYQQPOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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